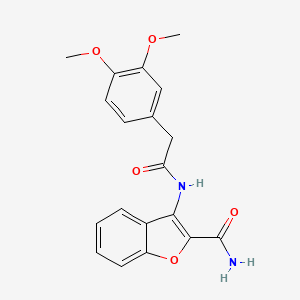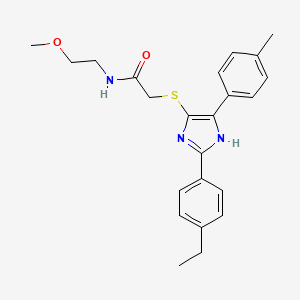
2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Liver Microsome Studies
Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally related to the compound . Their study revealed that these compounds undergo complex metabolic activation pathways involving liver microsomes. This research is crucial for understanding the metabolism and potential environmental and health impacts of similar acetamide compounds (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including compounds similar to the specified acetamide. Their research highlighted antimicrobial activities against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Coordination Complexes and Antioxidant Activities
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. Such studies demonstrate the compound's potential in developing coordination complexes with medicinal properties, including antioxidant activities (Chkirate et al., 2019).
Inhibitory Effects on Glutaminase
Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which are structurally related to the given acetamide, demonstrated inhibitory effects on kidney-type glutaminase. This suggests potential applications in cancer therapy and exploring metabolic pathways in cancer cells (Shukla et al., 2012).
Antimicrobial and Antioxidant Studies of Lignan Conjugates
Raghavendra et al. (2016) synthesized acetamide-containing compounds and assessed their antimicrobial and antioxidant activities. Their findings suggest the utility of such compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Histamine Antagonist Activity
Brown et al. (1989) synthesized acetamide derivatives with potential histamine H1- and H2-receptor antagonist activities. These compounds could be explored for treating allergic reactions and other histamine-related disorders (Brown et al., 1989).
Protein Tyrosine Phosphatase Inhibitors
Saxena et al. (2009) focused on acetamide derivatives for inhibiting protein tyrosine phosphatase 1B, indicating potential applications in treating diabetes and other metabolic disorders (Saxena et al., 2009).
Dihydropteroate Synthase Targeting Imidazole Derivatives
Daraji et al. (2021) designed and synthesized acetamide derivatives targeting dihydropteroate synthase, indicating their potential in antimicrobial therapy, especially against resistant bacterial strains (Daraji et al., 2021).
Anticonvulsant Activity
Aktürk et al. (2002) synthesized omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including acetamides, demonstrating their anticonvulsant activity. This suggests the compound's potential in developing new treatments for epilepsy and seizure disorders (Aktürk et al., 2002).
Insecticidal Properties
Fadda et al. (2017) utilized a precursor similar to the given acetamide for synthesizing various heterocycles with insecticidal properties, indicating potential applications in pest control and agricultural sciences (Fadda et al., 2017).
properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-17-7-11-19(12-8-17)22-25-21(18-9-5-16(2)6-10-18)23(26-22)29-15-20(27)24-13-14-28-3/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPDXCXHOJKJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)
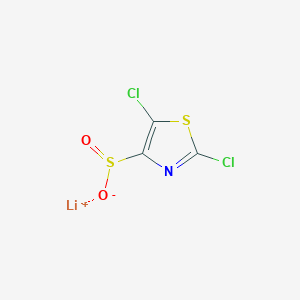
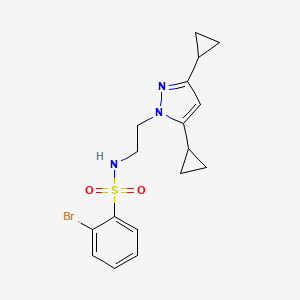
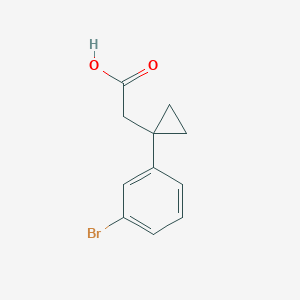
![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

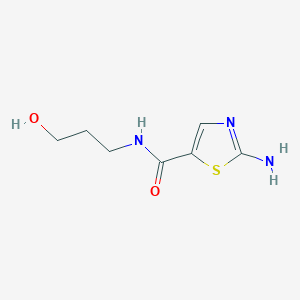
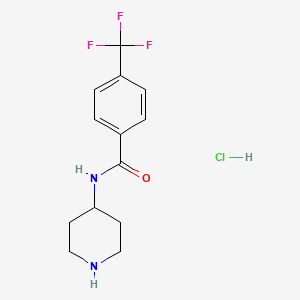
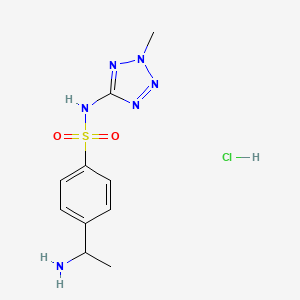

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)

![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)
